2-(1-Naphthyl)Ethanoyl Chloride
Overview
Description
2-(1-Naphthyl)Ethanoyl Chloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related naphthyl-containing compounds and their synthesis, which can provide insights into the chemistry of similar compounds. For instance, the synthesis of poly(2,6-dihydroxy-1,5-naphthylene) involves oxidative coupling polymerization of a dihydroxynaphthalene derivative , and 1-Naphthyl-1,2-ethanediol is used as a chiral modifier in the hydrogenation of ketones . These studies suggest that naphthyl compounds are versatile in their applications and can be modified or synthesized through various chemical reactions.
Synthesis Analysis
The synthesis of naphthyl-related compounds can be complex and requires specific conditions for successful outcomes. For example, the synthesis of poly(2,6-dihydroxy-1,5-naphthylene) is achieved through oxidative coupling polymerization using a copper(II)-amine catalyst under air at room temperature . Similarly, the synthesis of 1-thioamidoalkyl-2-naphthols is performed using a multi-component condensation reaction under green and mild conditions . These methods demonstrate the diverse synthetic approaches that can be applied to naphthyl derivatives, which may be extrapolated to the synthesis of 2-(1-Naphthyl)Ethanoyl Chloride.
Molecular Structure Analysis
The molecular structure of naphthyl derivatives is often complex and can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the structures of two naphthyl ethanone thiosemicarbazones were determined by single-crystal X-ray diffraction and compared with DFT calculations . This indicates that advanced analytical techniques are essential for understanding the molecular structure of naphthyl compounds, which is critical for their application in various fields.
Chemical Reactions Analysis
Naphthyl compounds can participate in a variety of chemical reactions. The study involving 1-Naphthyl-1,2-ethanediol as a chiral modifier suggests that naphthyl compounds can interact with substrates through hydrogen bonding . Additionally, the synthesis of 2-Hydroxy-1-naphthylaldehyde N-benzoylthiosemicarbazide involves a reaction with KSCN and benzoyl chloride, indicating that naphthyl aldehydes can be used to synthesize thiosemicarbazides with anion recognition properties . These examples highlight the reactivity of naphthyl derivatives in chemical synthesis and their potential for creating compounds with specific functions.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyl derivatives can vary widely. For example, the refractive indices and dielectric constants of poly(2,6-dihydroxy-1,5-naphthylene) and its dibutoxy derivative were measured, providing information about their optical and electrical properties . The recognition properties of 2-Hydroxy-1-naphthylaldehyde N-benzoylthiosemicarbazide with various anions were investigated, demonstrating its potential as a sensor for specific anions . These studies show that naphthyl compounds can possess unique physical and chemical properties that can be tailored for specific applications.
Scientific Research Applications
As an organic building block, “2-(1-Naphthyl)Ethanoyl Chloride” is often used in the field of chemical synthesis . The exact procedures and outcomes would depend on the specific goals of the research.
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Stabilizing Lysozyme-Incorporated Polyion Complex Micelles : This compound can be used to stabilize lysozyme-incorporated polyion complex micelles with hydrophobic groups . The specific methods of application and the outcomes are not readily available in the sources I have access to.
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Chemical Synthesis : As an organic building block, “2-(1-Naphthyl)Ethanoyl Chloride” is often used in the field of chemical synthesis . The exact procedures and outcomes would depend on the specific goals of the research.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-naphthalen-1-ylacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVAZLXLRDXHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383648 | |
Record name | 2-(1-Naphthyl)Ethanoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthyl)Ethanoyl Chloride | |
CAS RN |
5121-00-6 | |
Record name | 2-(1-Naphthyl)Ethanoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(naphthalen-1-yl)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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